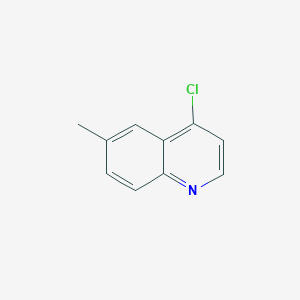

4-Chloro-6-methylquinoline

概述

描述

环孢素,又名三免疫,是一种由 11 个氨基酸组成的环状多肽类免疫抑制剂。它是由真菌物种白僵菌 (Beauveria nivea) 代谢产生的。 环孢素主要用于预防移植患者的器官排斥反应,以及治疗某些自身免疫性疾病 .

准备方法

合成路线和反应条件: 环孢素是通过复杂的生物发酵过程合成的,该过程涉及白僵菌 (Beauveria nivea)。 该过程包括在特定条件下培养真菌,以产生所需的代谢产物,然后将其提取和纯化 .

工业生产方法: 环孢素的工业生产涉及大规模发酵,然后进行提取和纯化过程。 三免疫新复方(一种微乳预浓缩剂)的配制提高了环孢素吸收的生物利用度和一致性 .

化学反应分析

反应类型: 环孢素会经历各种化学反应,包括氧化、还原和取代。 这些反应对于它在体内的代谢和活化至关重要 .

常用的试剂和条件: 用于环孢素反应的常用试剂包括氧化剂、还原剂和各种溶剂。 这些反应的条件通常涉及受控温度和 pH 值,以确保该化合物的稳定性和有效性 .

主要形成的产物: 从这些反应中形成的主要产物是代谢物,它们保留了母体化合物的免疫抑制特性。 这些代谢物对于三免疫的治疗效果至关重要 .

科学研究应用

Synthesis and Chemical Properties

4-Chloro-6-methylquinoline can be synthesized from various precursors through multiple synthetic routes. The compound features a chloro substituent at the 4-position and a methyl group at the 6-position of the quinoline ring, which influences its biological activity.

Table 1: Synthetic Routes for this compound

Biological Applications

The biological applications of this compound are diverse, particularly in the development of pharmaceutical agents targeting various diseases.

Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant antitumor activity by inhibiting key signaling pathways involved in cancer progression. For instance, compounds derived from this structure have been tested against multiple tumor types, demonstrating efficacy in reducing tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study explored the effects of a derivative of this compound on human cancer cell lines. The results indicated a reduction in cell viability by over 50% at concentrations as low as 10 µM, suggesting potent antitumor properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the chlorine atom enhances its antibacterial activity due to increased lipophilicity and interaction with bacterial membranes.

Case Study:

In vitro tests demonstrated that a chlorinated derivative exhibited a minimum inhibitory concentration (MIC) of 5 µM against E. coli, highlighting its potential as an antibacterial agent .

Pharmaceutical Relevance

Chlorinated compounds like this compound are crucial in drug development due to their enhanced biological activities compared to their non-chlorinated counterparts. Over 250 FDA-approved drugs contain chlorine atoms, underscoring the importance of chlorinated compounds in medicinal chemistry.

Table 2: FDA-Approved Drugs Containing Chlorinated Compounds

作用机制

环孢素通过抑制 T 细胞的活化发挥作用。它与细胞内的环孢素结合蛋白-1 受体结合,形成一种称为环孢素-环孢素结合蛋白复合物。该复合物抑制了钙调磷酸酶,进而阻止了活化 T 细胞核因子 (NFAT) 的去磷酸化和活化。 这种抑制作用阻止了白介素-2 和其他细胞因子的转录,从而抑制了免疫反应 .

类似化合物:

三免疫的独特性: 三免疫因其环状多肽结构及其涉及钙调磷酸酶抑制的特定作用机制而具有独特性。 它作为微乳预浓缩剂 (三免疫新复方) 的配制与其他制剂相比提供了更高的生物利用度和一致吸收 .

相似化合物的比较

Tacrolimus: Another calcineurin inhibitor used for similar indications as ciclosporin.

Mycophenolate Mofetil: An immunosuppressant that works by inhibiting the proliferation of T and B lymphocytes.

Uniqueness of Sandimmun: Sandimmun is unique due to its cyclic polypeptide structure and its specific mechanism of action involving the inhibition of calcineurin. Its formulation as a microemulsion preconcentrate (Sandimmun Neoral) provides improved bioavailability and consistent absorption compared to other formulations .

生物活性

4-Chloro-6-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings, data tables, and case studies.

Overview of Biological Activities

This compound has been reported to exhibit various biological activities, primarily in the fields of antimicrobial and anticancer research. Its mechanism of action involves interactions with specific molecular targets that disrupt vital cellular processes.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens. In vitro studies have shown that it is effective against both bacterial and fungal strains.

- Bacterial Activity : Research indicates that this compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication in bacteria. This mechanism is similar to that of other quinoline derivatives known for their antibacterial efficacy .

- Fungal Activity : It has also shown antifungal activity against species such as Aspergillus niger and Penicillium citrinum, with effectiveness determined through agar diffusion methods .

| Pathogen Type | Example Species | Activity Observed |

|---|---|---|

| Bacteria | Escherichia coli | Inhibition |

| Staphylococcus aureus | Inhibition | |

| Fungi | Aspergillus niger | Moderate inhibition |

| Penicillium citrinum | Moderate inhibition |

Antiviral Potential

This compound is under investigation for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through mechanisms similar to those observed in other quinoline derivatives, which have been noted for their antiviral effects.

Anticancer Properties

The compound's anticancer potential has garnered attention, particularly in targeting various cancer cell lines. Studies have reported significant antiproliferative effects against several types of cancer cells.

- Cell Line Studies : In vitro evaluations revealed that this compound exhibits cytotoxic effects on cancer cell lines such as H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer). The IC50 values for these cell lines indicate strong antiproliferative activity, with some derivatives showing IC50 values as low as 0.03 μM, which is significantly more potent than standard chemotherapeutics like gefitinib .

| Cell Line | IC50 Value (μM) | Comparison to Control |

|---|---|---|

| H-460 | 0.03 | 2.5-fold more active |

| HT-29 | 0.55 | 186-fold more active |

| HepG2 | 0.33 | Highly selective |

The biological activity of this compound is attributed to its ability to interact with specific targets within cells:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation, thereby inducing apoptosis in cancer cells.

- Disruption of DNA Processes : By targeting DNA gyrase and topoisomerase IV in bacteria, it effectively disrupts DNA replication processes essential for bacterial survival .

Case Studies

- Antimalarial Activity : A series of studies have explored the antimalarial potential of quinoline derivatives, including this compound. Some synthesized compounds showed excellent activity against Plasmodium falciparum, with IC50 values ranging from submicromolar to micromolar levels, indicating a promising avenue for further drug development .

- Cytotoxicity Evaluation : A comprehensive evaluation of synthesized derivatives indicated that many exhibited low cytotoxicity against normal cell lines while maintaining high activity against cancerous cells. This selectivity is crucial for developing safer therapeutic agents .

属性

IUPAC Name |

4-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWPOQFLMUYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356457 | |

| Record name | 4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-71-0 | |

| Record name | 4-Chloro-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。